Cas no 257288-48-5 (D-Cysteine,S-(9H-fluoren-9-ylmethyl)-)

D-Cysteine, S-(9H-fluoren-9-ylmethyl)-, is a protected derivative of D-cysteine, where the thiol group is shielded by a fluorenylmethyl (Fm) moiety. This modification enhances stability and prevents unwanted oxidation or disulfide formation during synthetic applications. The Fm group is selectively removable under mild basic conditions, making it valuable in peptide synthesis and asymmetric catalysis. Its chirality (D-configuration) is particularly useful in studying enzyme specificity or designing bioactive compounds with defined stereochemistry. The compound is commonly employed in pharmaceutical research and bioconjugation strategies, offering precise control over thiol reactivity while maintaining compatibility with standard solid-phase synthesis protocols.
D-Cysteine,S-(9H-fluoren-9-ylmethyl)- structure
257288-48-5 structure
Product Name:D-Cysteine,S-(9H-fluoren-9-ylmethyl)-
CAS No:257288-48-5
MF:C17H17NO2S
MW:299.38738322258
CID:246961
PubChem ID:7010360
Update Time:2025-06-15

D-Cysteine,S-(9H-fluoren-9-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • D-Cysteine,S-(9H-fluoren-9-ylmethyl)-
    • H-D-CYS(FM)-OH
    • D-CYSTEINE(FM)-OH
    • S-9-FLUORENYLMETHYL-D-L-CYSTEINE HYDROCHLORIDE
    • S-FLUORENYLMETHYL-D-CYSTEINE
    • FD21331
    • (S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-aminopropanoic acid
    • S-(9H-Fluoren-9-ylmethyl)-D-cysteine
    • S-(9-Fluorenylmethyl)-D-Cysteine
    • (2S)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic Acid
    • (S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-aminopropanoicacid
    • (2S)-2-amino-3-{[(9H-fluoren-9-yl)methyl]sulfanyl}propanoic acid
    • 257288-48-5
    • DTXSID801290208
    • Inchi: 1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m1/s1
    • InChI Key: SFRBQYRAZQGDPW-MRXNPFEDSA-N
    • SMILES: S(C[C@H](C(=O)O)N)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 299.09800
  • Monoisotopic Mass: 299.098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.6A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.09 g/l) (25 º C),
  • PSA: 88.62000
  • LogP: 3.64430

D-Cysteine,S-(9H-fluoren-9-ylmethyl)- Security Information

  • Storage Condition:-15°C

D-Cysteine,S-(9H-fluoren-9-ylmethyl)- Pricemore >>

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Additional information on D-Cysteine,S-(9H-fluoren-9-ylmethyl)-

D-Cysteine,S-(9H-fluoren-9-ylmethyl)- (CAS No. 257288-48-5): A Comprehensive Overview in Modern Chemical and Biomedical Research

D-Cysteine,S-(9H-fluoren-9-ylmethyl)-, a compound with the CAS number 257288-48-5, represents a significant advancement in the field of chemical and biomedical research. This specialized derivative of cysteine has garnered considerable attention due to its unique structural and functional properties, making it a valuable tool in various scientific applications.

The molecular structure of D-Cysteine,S-(9H-fluoren-9-ylmethyl)- incorporates a fluorinated aromatic ring, specifically 9H-fluorene, which is linked to the sulfur atom of cysteine through a methyl group. This configuration imparts enhanced stability and reactivity, making it particularly useful in biochemical assays and drug development processes. The presence of the fluorine atom also contributes to its luminescent properties, which are exploited in advanced imaging techniques and analytical methods.

In recent years, this compound has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its unique characteristics to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of D-Cysteine,S-(9H-fluoren-9-ylmethyl)- exhibit promising anti-inflammatory and antioxidant properties. These findings have opened new avenues for the treatment of chronic inflammatory disorders and oxidative stress-related conditions.

The role of cysteine in biological systems is well-documented, primarily due to its thiol group, which is crucial for maintaining protein structure and function. By modifying cysteine with a fluororene moiety, scientists have created a molecule that not only retains these essential biological activities but also introduces additional functionalities. This has led to the development of innovative approaches for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.

One of the most notable applications of D-Cysteine,S-(9H-fluoren-9-ylmethyl)- is in the field of bioimaging. The fluorophore component allows for real-time visualization of biological processes at the molecular level. This capability has been particularly valuable in cancer research, where researchers can track tumor growth and monitor the efficacy of novel treatments using fluorescently labeled derivatives. The high quantum yield of the fluororene group ensures clear and reliable imaging results, making it an indispensable tool for biomedical investigations.

Furthermore, the compound has shown significant promise in drug discovery and development. Its ability to act as a scaffold for designing new molecules has led to the identification of several lead compounds with therapeutic potential. These include inhibitors targeting specific enzymes involved in metabolic disorders and oncogenesis. The versatility of D-Cysteine,S-(9H-fluoren-9-ylmethyl)- as a building block has accelerated the pace of drug discovery pipelines, offering hope for more effective treatments in the future.

The synthesis of D-Cysteine,S-(9H-fluoren-9-ylmethyl)- involves sophisticated organic chemistry techniques that require precise control over reaction conditions. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of biomedical applications.

Efforts to optimize the production process have also focused on green chemistry principles, aiming to minimize waste and reduce environmental impact. By adopting sustainable practices, researchers have been able to produce this compound more efficiently while adhering to regulatory standards. This aligns with broader initiatives in the pharmaceutical industry to develop environmentally friendly synthetic routes for active pharmaceutical ingredients (APIs).

The pharmacological properties of derivatives derived from D-Cysteine,S-(9H-fluoren-9-ylmethyl)- continue to be explored in preclinical studies. Initial findings suggest that these compounds exhibit low toxicity profiles while maintaining high efficacy. This balance is crucial for advancing candidates into clinical trials where safety remains a top priority. The results from these studies provide a strong foundation for further investigation into potential therapeutic uses.

In conclusion, D-Cysteine,S-(9H-fluoren-9-ylmethyl)- (CAS No. 257288-48-5) stands out as a remarkable compound with diverse applications in chemical biology and medicine. Its unique structure enables innovative approaches in bioimaging, drug discovery, and therapeutic development. As research progresses, this molecule is expected to play an increasingly important role in addressing some of the most pressing challenges in modern healthcare.

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